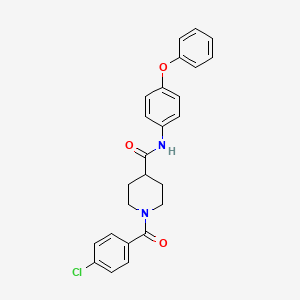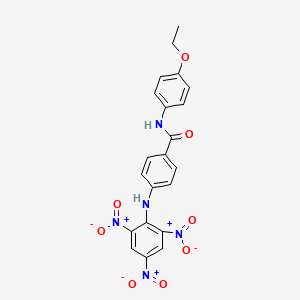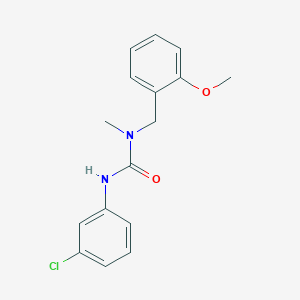![molecular formula C19H16ClN5O4 B4936458 8-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-5-nitroquinoline CAS No. 5770-15-0](/img/structure/B4936458.png)
8-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-5-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-5-nitroquinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-4-nitrophenyl group and a nitroquinoline moiety. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-5-nitroquinoline typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the nitrophenyl and nitroquinoline groups. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
8-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-5-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and palladium catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include amine derivatives and substituted quinoline compounds, which can further undergo functionalization for various applications.
科学的研究の応用
8-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-5-nitroquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and pharmaceuticals due to its versatile chemical properties.
作用機序
The mechanism of action of 8-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-5-nitroquinoline involves its interaction with specific molecular targets and pathways. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . In neuroprotective applications, it may inhibit inflammatory pathways and reduce oxidative stress in neuronal cells .
類似化合物との比較
Similar Compounds
2-Chloro-4-nitroanisole: Another nitrophenyl derivative with similar chemical properties.
Triazole-Pyrimidine Hybrids: Compounds with neuroprotective and anti-inflammatory properties.
Phenoxy Acetamide Derivatives: Known for their diverse pharmacological activities.
Uniqueness
8-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-5-nitroquinoline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a tyrosinase inhibitor and its potential neuroprotective effects make it a valuable compound for further research and development.
特性
IUPAC Name |
8-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-5-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O4/c20-15-12-13(24(26)27)3-4-17(15)22-8-10-23(11-9-22)18-6-5-16(25(28)29)14-2-1-7-21-19(14)18/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFRGOUBCLLNFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386627 |
Source


|
| Record name | ST50240570 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5770-15-0 |
Source


|
| Record name | ST50240570 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-ol](/img/structure/B4936384.png)
![15,18-Dimethoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione](/img/structure/B4936385.png)
![N-(5-chloro-2-methoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B4936400.png)

![3-bromo-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4936410.png)

![2,4-diethyl 5-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B4936424.png)
![6-(4-hydroxy-1-piperidinyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B4936426.png)
![[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B4936437.png)
![6-fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4936441.png)
![1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]imidazolidine-2-thione](/img/structure/B4936452.png)

![5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B4936469.png)
